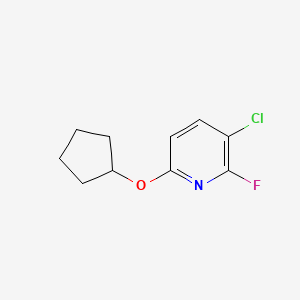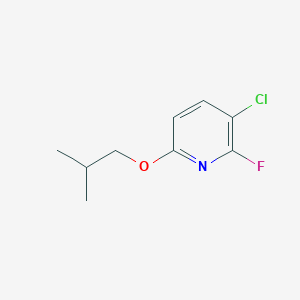
1,2-Dichloro-4-(cyclopropylmethoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dichloro-4-(cyclopropylmethoxy)benzene is an organic compound characterized by the presence of two chlorine atoms and a cyclopropylmethoxy group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dichloro-4-(cyclopropylmethoxy)benzene typically involves the following steps:
Starting Material: The synthesis begins with 1,2-dichlorobenzene, which is commercially available.
Alkylation Reaction: The key step involves the alkylation of 1,2-dichlorobenzene with cyclopropylmethanol. This reaction is usually carried out in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the alcohol, forming the alkoxide ion.
Reaction Conditions: The reaction is typically conducted in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures (around 60-80°C) to facilitate the nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly scale up the production while maintaining product purity.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Dichloro-4-(cyclopropylmethoxy)benzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The cyclopropylmethoxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to remove the chlorine atoms, forming a less substituted benzene derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN₃) or potassium thiolate (RSK) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products
Substitution Products: Depending on the nucleophile, products can include azides, thiols, or ethers.
Oxidation Products: Aldehydes or ketones derived from the cyclopropylmethoxy group.
Reduction Products: Benzene derivatives with fewer substituents.
Aplicaciones Científicas De Investigación
1,2-Dichloro-4-(cyclopropylmethoxy)benzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Material Science: Utilized in the preparation of polymers and other advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,2-Dichloro-4-(cyclopropylmethoxy)benzene depends on its application:
In Organic Reactions: Acts as a substrate in nucleophilic substitution or oxidation reactions, where the chlorine atoms or the cyclopropylmethoxy group are the reactive sites.
In Biological Systems: If used in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Dichlorobenzene: Lacks the cyclopropylmethoxy group, making it less versatile in certain synthetic applications.
1,4-Dichloro-2-(cyclopropylmethoxy)benzene: Positional isomer with different reactivity and physical properties.
1,2-Dichloro-4-methoxybenzene: Similar structure but with a methoxy group instead of a cyclopropylmethoxy group, affecting its chemical behavior.
Uniqueness
1,2-Dichloro-4-(cyclopropylmethoxy)benzene is unique due to the presence of the cyclopropylmethoxy group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.
Propiedades
IUPAC Name |
1,2-dichloro-4-(cyclopropylmethoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O/c11-9-4-3-8(5-10(9)12)13-6-7-1-2-7/h3-5,7H,1-2,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTQRABRNTXYFEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[(2-Chloro-5-fluorophenyl)methyl]pyrrolidine](/img/structure/B8029792.png)




![4-Chloro-2,2-difluorobenzo[d][1,3]dioxole](/img/structure/B8029822.png)



